REACTION_CXSMILES
|
[CH3:1][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].C(Cl)Cl.C(C1NC=CN=1)(C1NC=CN=1)=O.Cl.[CH3:28][NH:29][O:30][CH3:31]>CN(C=O)C>[CH3:31][O:30][N:29]([CH3:28])[C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([CH3:11])=[N:10][C:2]=1[CH3:1] |f:3.4|
|
Name
|
|
Quantity
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2.8 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)O)C=CC(=N1)C
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Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(C=1NC=CN1)C=1NC=CN1
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Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 18 hours
|
Duration
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18 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature again for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water and 1 N NaOH
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=C(N=C(C=C1)C)C)=O)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |